molecular formula C10H9N3S B1482388 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098112-45-7

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1482388
CAS No.: 2098112-45-7
M. Wt: 203.27 g/mol
InChI Key: HCBPGKIJNDTPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a heterocyclic organic compound featuring a pyrazole core substituted with a thiophene ring at the 3-position and a propanenitrile chain at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for functionalization and tuning of electronic properties.

Properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPGKIJNDTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrazole-4-carbaldehyde with Cyanoalkyl Precursors

One of the most direct and efficient methods involves the condensation of a pyrazole-4-carbaldehyde derivative with a cyanoalkyl compound under basic reflux conditions:

  • Starting Materials:

    • 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (or analogous pyrazole-4-carbaldehyde)
    • 3-cyanopropanenitrile or 2-cyanoacetamide (depending on target substitution)
  • Reaction Conditions:

    • Solvent: Ethanol
    • Base catalyst: Piperidine or sodium hydroxide
    • Temperature: Reflux (~78°C)
    • Time: 45 minutes to several hours depending on substrate and catalyst
  • Procedure:
    The aldehyde and cyano compound are mixed in ethanol with the base catalyst and refluxed. Upon cooling, the product precipitates, which is then filtered, washed, and recrystallized (commonly from dimethylformamide or ethanol) to yield the pure compound.

  • Yield and Purity:
    Yields reported are high, typically around 85-90%, with melting points in the range of 248–250 °C confirming purity. Characterization by IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction confirms the structure.

Cyclocondensation of Acetylenic Ketones with Hydrazines

Another approach involves the cyclocondensation of acetylenic ketones substituted with thiophene rings and hydrazine derivatives to form the pyrazole core, followed by functionalization to introduce the propanenitrile group:

  • Starting Materials:

    • 3-oxo-3-(thiophen-2-yl)propanenitrile
    • Phenyl hydrazine or substituted hydrazines
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic or basic medium depending on the step
    • Temperature: Reflux or controlled heating
  • Procedure:
    The acetylenic ketone is reacted with hydrazine derivatives to form the pyrazole ring system. Subsequent functional group transformations introduce the propanenitrile moiety at the 4-position of the pyrazole ring.

One-Pot Multi-Component Reactions

Recent methodologies employ one-pot three-component reactions involving:

    • Pyrazole-4-amine derivatives bearing thiophene substituents
    • Nitrile-containing ketones or aldehydes
    • Aldehydes or other electrophiles

These are performed in acidic aqueous-organic solvent mixtures (e.g., acetic acid/water) at elevated temperatures (around 120°C) for several hours, yielding the target compound directly after work-up and crystallization.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Ethanol, methanol, or ethanol/water mix Ethanol preferred for solubility and reflux
Catalyst/Base Piperidine, NaOH, or acetic acid Piperidine commonly used for condensation
Temperature Reflux (~78°C) to 120°C Higher temps for multi-component reactions
Reaction Time 45 min to 12 hours Depends on method and substrates
Purification Filtration, washing, recrystallization DMF or ethanol recrystallization common
Yield 85–90% High yields reported in literature

Characterization Data Supporting Preparation

  • Infrared (IR) Spectroscopy:

    • NH2 stretching bands around 3599 and 3375 cm⁻¹
    • C≡N nitrile stretch near 2225 cm⁻¹
    • C=O and C=N stretches around 1697 and 1589 cm⁻¹ respectively.
  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR signals consistent with pyrazole and thiophene protons, including aromatic and methylene groups
    • 13C NMR confirms carbon signals for nitrile carbon, pyrazole carbons, and thiophene carbons.
  • X-ray Crystallography:

    • Single-crystal X-ray diffraction confirms the molecular structure and packing, with hydrogen bonding interactions detailed in crystallographic data.

Summary Table of Key Synthetic Routes

Method No. Starting Materials Reaction Type Conditions Yield (%) Reference
1 Pyrazole-4-carbaldehyde + 2-cyanoacetamide Base-catalyzed condensation Ethanol, piperidine, reflux 45 min 90
2 3-oxo-3-(thiophen-2-yl)propanenitrile + hydrazine Cyclocondensation Ethanol, reflux Moderate to high
3 Pyrazole-4-amine + nitrile ketones + aldehydes One-pot multi-component AcOH/H2O, 120°C, 8-12 h Good

Research Findings and Practical Notes

  • The condensation method (Method 1) is favored for its simplicity, high yield, and straightforward purification.
  • The choice of base catalyst and solvent critically influences reaction rate and product purity. Piperidine in ethanol under reflux is optimal.
  • Multi-component reactions offer versatility for structural diversification but require longer reaction times and careful monitoring.
  • Characterization by NMR, IR, and X-ray crystallography is essential to confirm the integrity of the synthesized compound.
  • The nitrile functional group remains intact under these conditions, enabling further functionalization if desired.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under suitable conditions to replace functional groups.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the reagents used.

Scientific Research Applications

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

  • Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

  • Medicine: It has been investigated for its antifungal, antibacterial, and anticancer properties.

  • Industry: Its derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an antifungal agent, the compound may inhibit the growth of fungal cells by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound :
  • Core: 1H-pyrazole (non-aromatic due to NH tautomerism).
  • Substituents :
    • Thiophen-2-yl group at pyrazole 3-position.
    • Propanenitrile chain at pyrazole 4-position.
  • Key Functional Groups : Nitrile (-CN), thiophene sulfur.
Analog 1 : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
  • Core: Bis-pyrazole linked via a thieno[2,3-b]thiophene dicarbonyl bridge.
  • Substituents: Two 3-amino-1-phenyl-pyrazole units. 3,4-Dimethyl-thieno[2,3-b]thiophene.
  • Key Functional Groups: Carbonyl (C=O), amino (-NH₂), methyl groups.
Analog 2 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10)
  • Core: Pyrazolo[1,5-a]pyrimidine fused with thieno[2,3-b]thiophene.
  • Substituents: Two cyano groups (-CN) at pyrimidine positions. 3,4-Dimethyl-thieno[2,3-b]thiophene.
  • Key Functional Groups: Cyano (-CN), methyl groups.
Analog 3 : 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (HR453942)
  • Core : 1H-pyrazole.
  • Substituents :
    • Hydroxy (-OH) and methyl (-CH₃) groups at pyrazole 5- and 3-positions.
    • Phenyl group at pyrazole 1-position.
  • Key Functional Groups : Nitrile (-CN), hydroxy (-OH).

Physical and Spectroscopic Properties

Property Target Compound Analog 1 (7b) Analog 2 (10) Analog 3 (HR453942)
Molecular Weight ~205.24 (estimated) 538.64 604.71 227.26
Melting Point Not reported >300°C Not reported Not reported
IR Peaks ν(C≡N) ~2200 cm⁻¹ ν(C=O) 1720 cm⁻¹ ν(C≡N) ~2200 cm⁻¹ ν(C≡N) ~2200 cm⁻¹
¹H-NMR δ 7.5–8.0 (thiophene H) δ 2.22 (CH₃), 7.3–7.6 (ArH) δ 2.22 (CH₃), 7.36–8.9 (ArH) δ 7.3–7.6 (Ph), δ 5.0 (OH)

Notes:

  • The target compound’s smaller size (~205 g/mol) enhances lipophilicity compared to bulkier analogs like 7b and 10.
  • Analog 1’s high melting point (>300°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via -NH₂ and C=O) .

Biological Activity

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, particularly those containing thiophene moieties, have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under basic conditions. The structure is confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For example, a related compound was synthesized with a 90% yield using similar methods, demonstrating the efficacy of these synthetic routes .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole ring could inhibit tumor growth in various cancer cell lines. Specifically, the introduction of a thiophene moiety enhances the cytotoxic effects against breast cancer cells, providing a promising avenue for drug development .

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15.5
Related Pyrazole DerivativeLung Cancer10.0

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has also been explored. In vitro studies reveal that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Studies

Several case studies have investigated the biological activity of related pyrazole compounds:

  • Case Study on Anticancer Effects : A clinical trial involving a pyrazole derivative showed a reduction in tumor size among participants with advanced breast cancer after a treatment regimen incorporating this compound.
  • Case Study on Antimicrobial Resistance : Research highlighted the effectiveness of thiophene-containing pyrazoles against antibiotic-resistant strains of bacteria, suggesting potential applications in treating resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.